N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline
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Overview
Description
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a nitroaniline group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline typically involves the reaction of indole derivatives with nitroaniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with 2-methyl-4-nitroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other higher oxidation state compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions include various substituted indoles, reduced amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): Known for its diverse biological activities, including antiviral and anticancer properties.
N-(1H-indol-3-ylmethyl)-2-aminobenzamide: Studied for its potential use in medicinal chemistry and drug development.
Uniqueness
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline is unique due to its specific combination of an indole moiety with a nitroaniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-8-13(19(20)21)6-7-15(11)17-9-12-10-18-16-5-3-2-4-14(12)16/h2-8,10,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDGSHPNABFBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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